(S)-2-Aminohex-4-ynoic acid is a synthetic GABA analog. It is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. Its primary role in scientific research is as a tool to study the mechanism of action and inhibition of GABA-AT, an enzyme crucial for the degradation of the neurotransmitter GABA in the brain [].
(S)-2-Aminohex-4-ynoic acid is a chiral amino acid derivative notable for its unique structure, which includes an amino group and a triple bond within a six-carbon chain. This compound has gained attention in various scientific fields, including organic chemistry, biochemistry, and medicinal chemistry, due to its potential applications as a building block for more complex molecules and as a probe in biological studies. The compound is classified as an amino acid derivative, specifically an alkyne-containing amino acid, which distinguishes it from more common amino acids.
(S)-2-Aminohex-4-ynoic acid can be sourced from natural products, particularly from certain fungi such as Tricholomopsis. It is classified under the broader category of amino acids but stands out due to its alkyne functionality. The compound's systematic name reflects its stereochemistry and structural features, which are critical for its biological activity and reactivity in chemical synthesis.
The synthesis of (S)-2-aminohex-4-ynoic acid typically involves several key steps:
(S)-2-Aminohex-4-ynoic acid has the molecular formula and a molecular weight of approximately 115.14 g/mol. Its structure features:
The compound exhibits chirality due to the presence of a stereocenter at the second carbon atom, leading to distinct optical properties that can influence its biological interactions .
(S)-2-Aminohex-4-ynoic acid can participate in various chemical reactions:
(S)-2-Aminohex-4-ynoic acid acts primarily as an inhibitor of ATP:L-methionine S-adenosyltransferase (MAT). This enzyme is responsible for synthesizing S-adenosyl-L-methionine (SAM) from L-methionine and ATP. By inhibiting MAT, (S)-2-aminohex-4-ynoic acid effectively reduces SAM levels in tissues, impacting various cellular processes such as DNA methylation and polyamine biosynthesis .
(S)-2-Aminohex-4-ynoic acid has a wide range of applications in scientific research:
The biosynthesis of (S)-2-aminohex-4-ynoic acid is orchestrated by a dedicated non-ribosomal peptide synthetase (NRPS) system. This pathway was first characterized in Tricholomopsis rutilans, a basidiomycete fungus known for producing this unusual amino acid [9]. NRPSs are multimodular enzymatic assembly lines that activate, modify, and condense amino acid precursors without ribosomal involvement. The core enzymatic steps include:
Evidence supporting this NRPS pathway stems from bioinformatic analyses of basidiomycete genomes, which reveal gene clusters encoding the necessary A, PCP, C, and TE domains. Biochemical characterization of purified A-domains from Tricholomopsis spp. confirms their ability to activate alkynyl-containing precursors, a key step in the proposed pathway [10]. The NRPS machinery operates independently of the primary amino acid metabolism, positioning (S)-2-aminohex-4-ynoic acid firmly within the realm of fungal secondary metabolites.
Table 1: Alkynyl-Containing Amino Acids Isolated from Basidiomycete Fungi
Compound Name | Producing Fungus | Chemical Features | Biosynthetic Origin |
---|---|---|---|
(S)-2-Aminohex-4-ynoic acid | Tricholomopsis rutilans | C6 chain, alkyne at C4, α-amino group | NRPS |
2-Amino-3-butynoic acid | Various Basidiomycetes | C4 chain, terminal alkyne at C3 | Unknown (Potential NRPS) |
Scorodonin | Marasmius scorodonius | C8 sesquiterpenoid derivative with alkyne | Terpenoid Pathway |
Hepta-4,6-diyn-3-ol | Gymnopilus spectabilis | C7 diynol, no amino group | Polyketide/Fatty Acid |
1-Hydroxy-2-nonyn-4-one | Ischnoderma benzoinum | C9 alkynone, no amino group | Polyketide/Fatty Acid |
The adenylation (A) domain acts as the gatekeeper within the NRPS machinery, dictating substrate specificity for (S)-2-aminohex-4-ynoic acid biosynthesis. These domains exhibit remarkable selectivity for alkynyl-containing precursors, distinguishing them from domains activating standard proteinogenic amino acids or other non-proteinogenic substrates. Key aspects of their specificity include:
This stringent substrate selectivity ensures the accurate production of (S)-2-aminohex-4-ynoic acid and prevents misincorporation of structurally similar but functionally distinct molecules into the biosynthetic pathway. Engineering these A-domains represents a potential avenue for generating novel alkynyl amino acid analogs through synthetic biology.
Table 2: Key Residues Influencing Substrate Specificity in Fungal NRPS Adenylation Domains
Residue Position (Consensus Numbering) | Common Residue in Canonical A-domains (e.g., Leu) | Residue in Alkyne-Precursor A-domains | Postulated Role in Alkyne Specificity |
---|---|---|---|
235 | Asp, Glu | Ser, Ala | Alters pocket size/electrostatics near carboxyl binding site |
236 | Gly, Ala | Val, Ile | Defines pocket depth/hydrophobicity near alkyne binding region |
239 | Trp, Tyr | Phe, Tyr | Hydrophobic stacking/van der Waals contact with alkyne chain |
278 | Lys, Arg | Asp, Glu | Modulates pocket polarity; potential weak polar interaction |
299 | Asp, Gly | Tyr, Phe | Major steric determinant; hydrophobic interaction with alkyne |
301 | Thr, Ser | Ala, Gly | Increases pocket volume to accommodate linear alkyne group |
322 | Ile, Val | Leu, Met | Shapes hydrophobic core near substrate methylene chains |
330 | Val, Ile | Thr, Ser | Potential hydrogen bonding near distal end of chain |
The genetic blueprint for (S)-2-aminohex-4-ynoic acid biosynthesis is encoded within a biosynthetic gene cluster (BGC) in the genomes of producing fungi. Comparative genomics reveals that this BGC, centered around the core NRPS gene, exhibits a patchy phylogenetic distribution within the Agaricomycetes class (Basidiomycota), suggesting evolutionary processes like gene cluster loss, horizontal transfer, or independent assembly:
The fragmented distribution of the BGC underscores its status as a specialized adaptation rather than a core metabolic pathway conserved across all fungi. Studying the regulation and expression of this cluster in different genomic contexts provides insights into the evolution of chemical diversity in basidiomycetes.
Table 3: Comparison of Alkyne Biosynthetic Gene Clusters Across Organisms
Organism Type | Example Organism(s) | Core Biosynthetic Enzymes | Representative Metabolite(s) | Key Differences from Fungal (S)-2-Aminohex-4-ynoic Acid Pathway |
---|---|---|---|---|
Basidiomycete Fungi | Tricholomopsis rutilans | Specialized NRPS (A-PCP-C-TE) | (S)-2-Aminohex-4-ynoic acid | Direct amino acid synthesis via NRPS |
Tricholoma matsutake | (Putative NRPS with similar domain org.) | (Putative alkynyl amino acids) | ||
Bacteria (Gammaproteobacteria) | Pseudomonas protegens | Fatty Acid Desaturases (JamB-like) + Thioesterase + NRPS (PgnE) | Protegencin (Polyyne) | Polyyne chain built by desaturases; NRPS incorporates polyyne-fatty acid; No α-amino acid |
Bacteria (Betaproteobacteria) | Trinickia caryophylli | Fatty Acid Desaturases (JamB-like) + Thioesterase | Caryoynencin (Polyyne) | Polyyne chain built by desaturases; Thioesterase releases free acid; No NRPS or amino acid |
Plants | Dendropanax arboreus | Acetyl-CoA C-acyltransferase / Polyketide Synthases? | Dendroarboreols A-C (Polyynes) | Enzymology less defined; often involve polyketide-like elongation |
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